molecular formula C12H20O4 B166540 (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid CAS No. 130165-88-7

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

Cat. No.: B166540
CAS No.: 130165-88-7
M. Wt: 228.28 g/mol
InChI Key: TYYNOKUMAOAVBK-SNVBAGLBSA-N
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Description

®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester is a chiral compound with a unique structure that includes a cyclohexylmethyl group attached to a succinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester typically involves the esterification of ®-2-(Cyclohexylmethyl)succinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

On an industrial scale, the production of ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: ®-2-(Cyclohexylmethyl)succinic acid.

    Reduction: ®-2-(Cyclohexylmethyl)succinic alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules. It may also be used in the development of new drugs and therapeutic agents.

Medicine

In medicinal chemistry, ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester is explored for its potential as a drug intermediate. Its unique structure may contribute to the development of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and mode of action.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(Cyclohexylmethyl)succinic acid
  • ®-2-(Cyclohexylmethyl)succinic alcohol
  • ®-2-(Cyclohexylmethyl)succinic acid-1-ethyl ester

Uniqueness

®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester stands out due to its specific ester group, which imparts unique reactivity and stability. Compared to its acid and alcohol counterparts, the ester form is more suitable for certain synthetic applications and industrial processes.

Biological Activity

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclohexylmethyl group and methoxy-keto functional groups, suggest diverse biological activities. This article reviews the biological activity of this compound, highlighting its antioxidant, anti-inflammatory, and anticancer properties supported by various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H20O4C_{12}H_{20}O_{4}, with a molecular weight of 228.29 g/mol. The compound's structure is characterized by the following:

  • Cyclohexylmethyl group : Contributes to hydrophobic interactions.
  • Methoxy group : Enhances solubility and reactivity.
  • Keto group : Increases electrophilicity, facilitating interactions with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity . This property allows the compound to scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant mechanism is attributed to the compound's ability to donate electrons, stabilizing reactive oxygen species (ROS) and preventing cellular damage.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through modulation of various signaling pathways. Similar compounds have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary studies suggest that this compound may exert these effects by interfering with NF-kB signaling pathways.

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound indicate its potential to inhibit cancer cell proliferation. The compound has been shown to induce apoptosis in various cancer cell lines, possibly through the activation of caspases and modulation of Bcl-2 family proteins. Further research is necessary to elucidate the precise mechanisms and therapeutic potential in oncology.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds reveals its unique pharmacological profile:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylnicotinic acidPyridine ringAntidepressant effects
2-Hydroxybenzoic acidAromatic ring with hydroxyl groupAnti-inflammatory properties
5-AminoisoquinolineIsoquinoline structureAnticancer properties
This compound Cyclohexylmethyl + methoxy-keto frameworkAntioxidant, anti-inflammatory, anticancer

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antioxidant Study : A study conducted on cell cultures demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to control groups.
  • Anti-inflammatory Research : In an animal model of induced inflammation, administration of the compound led to a marked decrease in edema and inflammatory cytokine levels.
  • Anticancer Investigation : Research involving various cancer cell lines indicated that the compound inhibited cell growth by inducing apoptosis, suggesting a promising avenue for cancer therapy development.

Properties

IUPAC Name

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYNOKUMAOAVBK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1CCCCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Cyclohexylmethylidenesuccinic acid 1-methyl ester (0.22 g, 1.0 mmol) and each metal complex catalyst (0.005 mmol) were weighed in a Pyrex (registered trade name) test tube for autoclaving and the tube was put into a 50 mL-autoclave together with a stirrer in the tube, and then the atmosphere in the autoclave was substituted with nitrogen. The mixture was added with 2 mL of deoxygenized methanol, and after the atmosphere in the autoclave was sufficiently substituted with hydrogen, and then pressurized with 0.5 MPa of hydrogen, the mixture was stirred at 45° C. for 18 hours. After 18 hours, the atmosphere of the autoclave was returned to ordinary pressure, and the reaction mixture was concentrated in an evaporator. The concentrated residue was added with 5 mL of 2 M aqueous sodium hydroxide for dissolution, and the solution was washed with 5 mL of ethyl acetate. The aqueous layer was separated, and added with diluted hydrochloric acid until pH of the aqueous layer became lower than 2, and the produced oil was extracted with 10 mL of ethyl acetate. The organic layer was concentrated in an evaporator to quantitatively obtain optically active cyclohexylmethylsuccinic acid 1-methyl ester.
Name
2-Cyclohexylmethylidenesuccinic acid 1-methyl ester
Quantity
0.22 g
Type
reactant
Reaction Step One
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reactant
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0 (± 1) mol
Type
reactant
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[Compound]
Name
catalyst
Quantity
0.005 mmol
Type
catalyst
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Quantity
2 mL
Type
solvent
Reaction Step Five

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